Potency Against M. abscessus Gyrase vs. Gepotidacin
NBTIs-IN-5 demonstrates substantially superior target engagement against M. abscessus DNA gyrase compared to the clinical-stage NBTI gepotidacin. While gepotidacin's MIC against M. abscessus is high (MIC90 >64 µg/mL, corresponding to >150 µM) [1], NBTIs-IN-5 achieves an IC50 of 1.5 µM against recombinant M. abscessus gyrase . This >100-fold difference in potency highlights the P4C subclass's optimization for mycobacterial gyrase binding.
| Evidence Dimension | In vitro potency against M. abscessus target/enzyme |
|---|---|
| Target Compound Data | IC50 = 1.5 µM (against M. abscessus DNA gyrase) |
| Comparator Or Baseline | Gepotidacin: MIC90 >64 µg/mL (~>150 µM) against M. abscessus subsp. abscessus |
| Quantified Difference | NBTIs-IN-5 is >100-fold more potent than gepotidacin in comparable assays |
| Conditions | Recombinant M. abscessus DNA gyrase supercoiling assay (NBTIs-IN-5); Broth microdilution against clinical M. abscessus isolates (gepotidacin) |
Why This Matters
This confirms that NBTIs-IN-5 is a superior tool compound for studying NBTI mechanism in M. abscessus, where clinical-stage NBTIs are inactive.
- [1] McGowan JE, et al. In vitro activity of gepotidacin and comparator antimicrobials against isolates of nontuberculous mycobacteria (NTM). Antimicrob Agents Chemother. 2024;68(6):e01684-23. doi:10.1128/aac.01684-23 View Source
